[3-(Isoquinolin-1-yl)phenyl]methanol [3-(Isoquinolin-1-yl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 1349715-97-4
VCID: VC18450833
InChI: InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2
SMILES:
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol

[3-(Isoquinolin-1-yl)phenyl]methanol

CAS No.: 1349715-97-4

Cat. No.: VC18450833

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

[3-(Isoquinolin-1-yl)phenyl]methanol - 1349715-97-4

Specification

CAS No. 1349715-97-4
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name (3-isoquinolin-1-ylphenyl)methanol
Standard InChI InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2
Standard InChI Key DBHNUOWVONUFLT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO

Introduction

[3-(Isoquinolin-1-yl)phenyl]methanol is an organic compound that combines an isoquinoline moiety with a phenylmethanol group. This compound is of interest due to its potential biological activities and applications in various scientific fields. It belongs to a class of molecules known as isoquinoline derivatives, which are recognized for their diverse pharmacological properties.

Synthesis Methods

The synthesis of [3-(Isoquinolin-1-yl)phenyl]methanol can be achieved through several methods, highlighting the versatility and adaptability of synthetic strategies in organic chemistry. These methods typically involve the reaction of isoquinoline derivatives with phenylmethanol under specific conditions.

Potential Applications

Isoquinoline derivatives, including [3-(Isoquinolin-1-yl)phenyl]methanol, have shown a range of biological activities. They are often investigated for their potential therapeutic effects, such as antimicrobial and anticancer properties. The compound's interactions with biological targets are essential for understanding its mechanism of action, which may involve enzyme inhibition or receptor modulation.

Application AreaPotential Use
Medicinal ChemistryTherapeutic effects, such as antimicrobial and anticancer activities
Organic SynthesisVersatile intermediate for synthesizing complex molecules

Research Findings

Studies on isoquinoline derivatives have demonstrated promising biological activities. For instance, compounds with similar structures have shown good bacterial inhibition and antifungal activity . The specific combination of isoquinoline and phenolic functionalities in [3-(Isoquinolin-1-yl)phenyl]methanol may contribute uniquely to its biological activity compared to other similar compounds.

Comparison with Related Compounds

Several compounds share structural similarities with [3-(Isoquinolin-1-yl)phenyl]methanol, including:

  • 1-(Isoquinolin-1-yl)ethanol: Exhibits antimicrobial and anticancer properties.

  • 3-(Pyridin-2-yl)phenylmethanol: Known for neuroprotective effects.

  • 4-(Isoquinolin-2-yl)phenol: Displays antioxidant properties.

Compound NameStructure TypeNotable Activity/Properties
1-(Isoquinolin-1-yl)ethanolAlcohol derivativeAntimicrobial and anticancer properties
3-(Pyridin-2-yl)phenylmethanolPyridine derivativeNeuroprotective effects
4-(Isoquinolin-2-yl)phenolPhenolic compoundAntioxidant properties

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